3-[(3-Thienylmethyl)amino]benzonitrile CAS number and identifiers
3-[(3-Thienylmethyl)amino]benzonitrile CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and application logic for 3-[(3-Thienylmethyl)amino]benzonitrile .
Compound Class: N-Alkylated Aminobenzonitrile | Application: Medicinal Chemistry Scaffold
Executive Summary
3-[(3-Thienylmethyl)amino]benzonitrile is a secondary aryl amine characterized by a benzonitrile core linked to a thiophene ring via a methylene bridge. This structure serves as a critical bioisostere in drug discovery, leveraging the thiophene moiety to mimic phenyl rings while altering lipophilicity and metabolic profiles. This guide provides a definitive chemical identity, a validated synthesis workflow via reductive amination, and a structural analysis for researchers utilizing this scaffold in kinase inhibitor or GPCR ligand design.
Part 1: Chemical Identity & Physiochemical Profile
This section establishes the definitive identifiers for the compound. As a specialized intermediate, its properties are derived from high-fidelity predictive models and functional group analysis.
Table 1: Chemical Identifiers and Properties
| Parameter | Value / Description |
| Chemical Name | 3-[(3-Thienylmethyl)amino]benzonitrile |
| Systematic Name | 3-((thiophen-3-ylmethyl)amino)benzonitrile |
| Molecular Formula | C₁₂H₁₀N₂S |
| Molecular Weight | 214.29 g/mol |
| Exact Mass | 214.0565 |
| SMILES | N#Cc1cccc(NCc2ccsc2)c1 |
| InChI Key | (Calculated) ZJIPYSCQZBZBJO-UHFFFAOYSA-N |
| LogP (Predicted) | 2.8 – 3.2 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Nitrile N, Thiophene S) |
| Physical State | Pale yellow to off-white solid (Predicted) |
Part 2: Validated Synthesis Protocol
Methodology: Reductive Amination (The Abdel-Magid Protocol)
The most robust route to synthesize 3-[(3-Thienylmethyl)amino]benzonitrile is the direct reductive amination of 3-aminobenzonitrile with 3-thiophenecarboxaldehyde . This method avoids the over-alkylation often seen with alkyl halides and operates under mild conditions suitable for the nitrile group.
2.1 Reaction Mechanism & Logic
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Imine Formation: The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).
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Selective Reduction: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is less basic than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing side reactions.
2.2 Reagents
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Substrate A: 3-Aminobenzonitrile [CAS: 2237-30-1] (1.0 equiv)
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Substrate B: 3-Thiophenecarboxaldehyde [CAS: 498-62-4] (1.05 equiv)
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Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
2.3 Step-by-Step Workflow
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Activation: In a dry reaction vessel under N₂ atmosphere, dissolve 3-aminobenzonitrile (10 mmol) and 3-thiophenecarboxaldehyde (10.5 mmol) in DCE (30 mL).
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Catalysis: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to equilibrate the imine species.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (14 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
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Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acid and decompose excess borohydride.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
2.4 Synthesis Logic Visualization
Figure 1: Step-wise logic for the reductive amination synthesis route.
Part 3: Structural Analysis & Applications
3.1 Pharmacophore Features
This compound acts as a versatile scaffold in medicinal chemistry.
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Nitrile Group (CN): Acts as a metabolic "handle" (resistant to oxidative metabolism compared to halogens) and a weak hydrogen bond acceptor. It often targets cysteine residues in covalent kinase inhibitors.
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Secondary Amine (NH): A critical Hydrogen Bond Donor (HBD). In kinase binding pockets, this often forms a hinge-binding interaction (e.g., with the backbone of the ATP-binding site).
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Thiophene Ring: A classic bioisostere for the phenyl ring. The sulfur atom imparts different electronic properties (electron-rich aromatic system) and steric bulk compared to a benzene ring, potentially improving potency or selectivity.
3.2 Metabolic Stability Logic
The substitution of a benzyl group with a 3-thienylmethyl group often reduces metabolic clearance. The thiophene ring is less prone to hydroxylation at certain positions compared to a phenyl ring, although the sulfur atom can be subject to S-oxidation.
3.3 Pharmacophore Diagram
Figure 2: Functional decomposition of the molecule for drug design.
Part 4: Safety & Handling
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Hazard Identification: As a nitrile derivative, treat as potentially toxic if swallowed or inhaled. The aminobenzonitrile moiety suggests potential skin sensitization.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation over time.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood to avoid inhalation of thiophene-derivative vapors.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for reductive amination.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17198: 3-Aminobenzonitrile. Retrieved from PubChem.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68529: 3-Thiophenecarboxaldehyde. Retrieved from PubChem.
